molecular formula C15H16BrNO B2722800 1-(4-Bromophenyl)-2-[(4-methylphenyl)amino]ethanol CAS No. 370587-98-7

1-(4-Bromophenyl)-2-[(4-methylphenyl)amino]ethanol

Cat. No.: B2722800
CAS No.: 370587-98-7
M. Wt: 306.203
InChI Key: IKZNHEBRGOQSNY-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-2-[(4-methylphenyl)amino]ethanol is an organic compound characterized by the presence of a bromophenyl group and a methylphenylamino group attached to an ethanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromophenyl)-2-[(4-methylphenyl)amino]ethanol typically involves the reaction of 4-bromoacetophenone with 4-methylaniline under specific conditions. The reaction is often carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the reduction of the ketone group to an alcohol group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromophenyl)-2-[(4-methylphenyl)amino]ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(4-Bromophenyl)-2-[(4-methylphenyl)amino]ethanol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-2-[(4-methylphenyl)amino]ethanol involves its interaction with specific molecular targets. The bromophenyl and methylphenylamino groups can interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Bromophenyl)-2-[(4-methylphenyl)amino]propane
  • 1-(4-Bromophenyl)-2-[(4-methylphenyl)amino]butane
  • 1-(4-Bromophenyl)-2-[(4-methylphenyl)amino]pentane

Uniqueness

1-(4-Bromophenyl)-2-[(4-methylphenyl)amino]ethanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethanol backbone allows for specific interactions and reactivity that differ from its analogs with longer carbon chains .

Properties

IUPAC Name

1-(4-bromophenyl)-2-(4-methylanilino)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrNO/c1-11-2-8-14(9-3-11)17-10-15(18)12-4-6-13(16)7-5-12/h2-9,15,17-18H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKZNHEBRGOQSNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NCC(C2=CC=C(C=C2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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